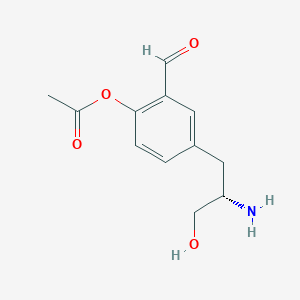
3-Formyl Tyrosol |A-Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Formyl Tyrosol α-Acetate, also known as 5-[2-(Acetyloxy)ethyl]-2-hydroxy-benzaldehyde, is a biochemical compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
准备方法
Synthetic Routes and Reaction Conditions
3-Formyl Tyrosol α-Acetate can be synthesized through multiple routes. One common method involves the reaction of formaldehyde with 4-(2-acetoxy-ethyl)phenol in the presence of triethylamine and magnesium chloride at 80°C . This method yields the desired product with a 72% efficiency .
Industrial Production Methods
While specific industrial production methods for 3-Formyl Tyrosol α-Acetate are not widely documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial applications. The use of common reagents and controlled reaction conditions ensures the reproducibility and scalability of the process.
化学反应分析
Types of Reactions
3-Formyl Tyrosol α-Acetate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers or esters, depending on the substituent used.
科学研究应用
3-Formyl Tyrosol α-Acetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic properties, although not used clinically.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Formyl Tyrosol α-Acetate involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The acetate group can also participate in esterification reactions, modifying the compound’s properties and interactions.
相似化合物的比较
Similar Compounds
Tyrosol: A phenolic compound with antioxidant properties.
Hydroxytyrosol: Known for its potent antioxidant activity.
4-Hydroxybenzaldehyde: Shares structural similarities but lacks the acetate group.
Uniqueness
3-Formyl Tyrosol α-Acetate is unique due to the presence of both the formyl and acetate groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual functionality allows for a broader range of applications in research and industry.
属性
分子式 |
C12H15NO4 |
|---|---|
分子量 |
237.25 g/mol |
IUPAC 名称 |
[4-[(2S)-2-amino-3-hydroxypropyl]-2-formylphenyl] acetate |
InChI |
InChI=1S/C12H15NO4/c1-8(16)17-12-3-2-9(4-10(12)6-14)5-11(13)7-15/h2-4,6,11,15H,5,7,13H2,1H3/t11-/m0/s1 |
InChI 键 |
PIGFUAFOFXHNBH-NSHDSACASA-N |
手性 SMILES |
CC(=O)OC1=C(C=C(C=C1)C[C@@H](CO)N)C=O |
规范 SMILES |
CC(=O)OC1=C(C=C(C=C1)CC(CO)N)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-thiapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B13405850.png)

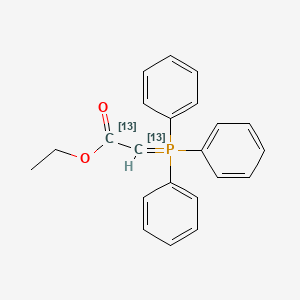
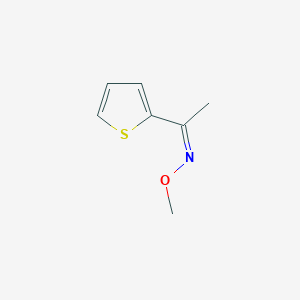
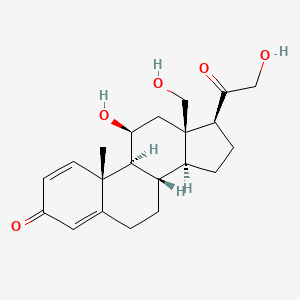
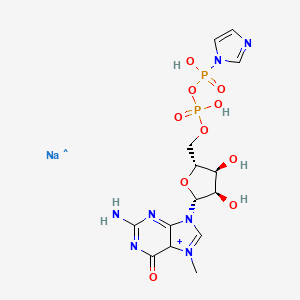
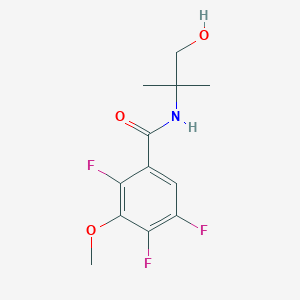
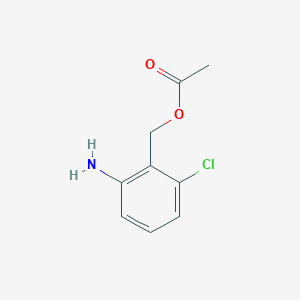
![[(3S,8S,9S,10R,13S,14S,17S)-17-(hydroxymethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13405892.png)
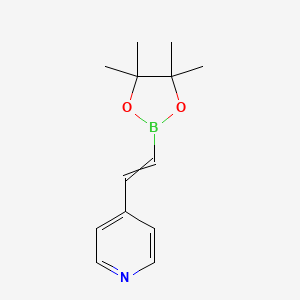

![[5-(4,6-Dichloro-1,3,5-triazin-2-yl)benzo[a]phenoxazin-9-ylidene]-diethylazanium;chloride](/img/structure/B13405900.png)
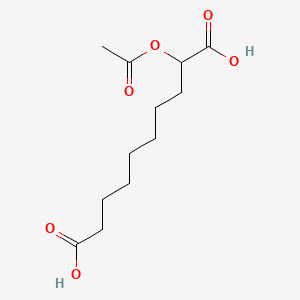
![dipotassium;(2S,3S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(sulfonatomethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13405951.png)
